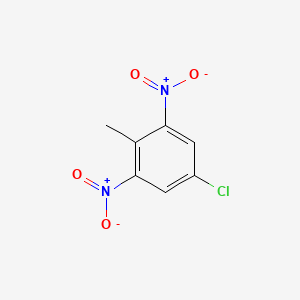

4-Chloro-2,6-dinitrotoluene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2,6-dinitrotoluene is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of toluene, where two nitro groups and one chlorine atom are substituted on the benzene ring. This compound is known for its applications in the production of dyes, explosives, and as an intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrotoluene can be synthesized through the nitration of 4-chlorotoluene. The process involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.

Industrial Production Methods: In industrial settings, the nitration process is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The nitrating mixture is added slowly to the 4-chlorotoluene under controlled conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form 4-chloro-2,6-diaminotoluene. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can replace a nitro group with a methoxy group.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

Substitution: Sodium methoxide, methanol as a solvent.

Major Products:

Reduction: 4-Chloro-2,6-diaminotoluene.

Substitution: 4-Chloro-2-methoxy-6-nitrotoluene.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Chloro-2,6-dinitrotoluene serves as an important intermediate in the synthesis of various organic compounds. Its applications in chemical synthesis include:

- Synthesis of Pharmaceuticals : It is utilized in the production of medicinal compounds due to its reactivity and ability to form complex structures. For example, it can be transformed into tricyclic indole-2-carboxylic acids, which have potential applications as NMDA-glycine antagonists.

- Dyes and Pigments : The compound is also used in the dye industry as an intermediate for synthesizing various dyes. Its derivatives are essential for creating colorants used in textiles and coatings.

- Explosives : this compound is involved in the production of explosives. It can be a precursor for other nitro compounds that are used in military and industrial explosives.

Biological Research

The biological implications of this compound have been studied extensively:

Environmental Impact

The environmental fate of this compound has been a subject of research due to its persistence and potential toxicity:

- Biodegradation Studies : Research has shown that certain microorganisms can metabolize related nitrotoluenes under anaerobic conditions. This suggests pathways for bioremediation of contaminated sites where such compounds are present .

- Contaminant Monitoring : As a contaminant of concern, monitoring the levels of this compound in environmental samples is crucial for assessing ecological risks. Its persistence in soil and water necessitates ongoing surveillance and study to understand its long-term impacts on ecosystems .

Case Study 1: Synthesis of Tricyclic Compounds

A study demonstrated the synthesis of tricyclic indole derivatives starting from this compound. The reaction conditions were optimized to improve yield and purity, showcasing its utility in pharmaceutical applications.

Case Study 2: Toxicity Assessment

In a comparative study involving human hepatocytes and rodent models, researchers assessed the genotoxic potential of several nitro compounds including this compound. Results indicated significant variability in DNA repair responses between species, emphasizing the need for human-relevant models in toxicity assessments .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2,6-dinitrotoluene involves its interaction with molecular targets through its nitro and chloro functional groups. These groups can participate in various chemical reactions, including reduction and substitution, leading to the formation of different products. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

- 2,4-Dinitrotoluene

- 2,6-Dinitrotoluene

- 4-Chloro-2-nitrotoluene

These compounds are used in similar applications but may have different reactivity and properties due to their structural differences.

Actividad Biológica

4-Chloro-2,6-dinitrotoluene (4-Cl-2,6-DNT) is a nitroaromatic compound that has garnered attention due to its biological activity and potential environmental impacts. This article reviews the current understanding of its biological effects, degradation pathways, and implications for human health and the environment.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups and a chlorine atom on a toluene ring. Its molecular formula is C7H5ClN2O4 with a molecular weight of approximately 217.57 g/mol . The compound is primarily synthesized through the nitration of chlorotoluene and is used as an intermediate in various chemical processes, including the production of explosives and pharmaceuticals .

Biological Activity

Toxicological Effects

Research indicates that 4-Cl-2,6-DNT exhibits significant toxicity in various biological systems. It has been shown to affect cellular viability and induce genotoxic effects in mammalian cells. In studies involving human neural progenitor cells, exposure to 4-Cl-2,6-DNT resulted in altered cell morphology and reduced proliferation rates at certain concentrations .

Metabolic Pathways

The metabolism of 4-Cl-2,6-DNT involves its reduction to less toxic derivatives. For instance, Pseudomonas species have been identified as capable of degrading nitroaromatic compounds, including 4-Cl-2,6-DNT, through reductive pathways that convert it into less harmful products . This metabolic process is crucial for bioremediation efforts aimed at detoxifying contaminated environments.

Case Studies

- Degradation by Pseudomonas spp. : A study demonstrated that specific strains of Pseudomonas could metabolize 4-Cl-2,6-DNT effectively. The degradation pathway involved the reduction of nitro groups to amino groups, leading to the formation of less toxic compounds such as 2-amino-4-chlorotoluene .

- Impact on Human Health : In toxicological assessments, exposure to 4-Cl-2,6-DNT has been associated with developmental toxicity in animal models. Notably, decreased fetal body weight and increased malformations were observed at specific dose levels . These findings raise concerns regarding its safety in industrial applications.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the toxicity and degradation of 4-Cl-2,6-DNT:

- Nitration Mechanism : The compound participates in nitration reactions that can lead to the formation of various metabolites. This process is essential for understanding its reactivity and potential environmental impact .

- Biodegradation Pathways : The identification of specific bacterial strains capable of degrading 4-Cl-2,6-DNT highlights the potential for bioremediation strategies. These bacteria utilize enzymatic pathways to reduce nitro groups, thereby detoxifying the compound .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C7H5ClN2O4 |

| Molecular Weight | 217.57 g/mol |

| Toxicological Effects | Genotoxicity; developmental toxicity in animals |

| Biodegradation Agents | Pseudomonas spp., Rhodococcus spp. |

Propiedades

IUPAC Name |

5-chloro-2-methyl-1,3-dinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPIENQOWOJEBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.